Mcl1-IN-26
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H52ClN5O6S |
|---|---|
Molecular Weight |
826.4 g/mol |
IUPAC Name |
(1S,13R)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone |
InChI |
InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36?,37-,40+/m1/s1 |
InChI Key |
QEHQHBCVCNHRGD-ACAHZSEHSA-N |
Isomeric SMILES |
CN1CCCNC(CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
Canonical SMILES |
CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
Origin of Product |
United States |
Mcl1 in 26: Preclinical Discovery and Design
Structure-Guided Design of Mcl1-IN-26 (Compound 26)
The development of this compound (compound 26) was guided by structural insights into the Mcl-1 protein harvard.educiteab.comrcsb.orgfrontiersin.org. Structure-guided design is an iterative process that utilizes the three-dimensional structure of the target protein, in this case, Mcl-1, to design small molecules that can bind with high affinity and selectivity. The goal is to create compounds that effectively disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells rcsb.org.
Mcl-1 possesses a hydrophobic binding groove that interacts with the BH3 domains of pro-apoptotic proteins rcsb.org. Structure-guided design efforts aim to develop small molecules that can mimic these BH3 domains and bind to this groove, displacing the pro-apoptotic proteins rcsb.org. Compound 26 was designed to bind to Mcl-1 with subnanomolar affinity harvard.educiteab.comrcsb.orgfrontiersin.org. Specific interactions within the binding pocket, such as π-stacking interactions and hydrogen bonds, are crucial for stabilizing the inhibitor-protein complex. The design process involved optimizing compounds to achieve high affinity and selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members.
Initial Identification and Early Validation of this compound as a Selective Mcl-1 Inhibitor
This compound (compound 26) was initially identified and subsequently validated as a potent and selective inhibitor of Mcl-1 harvard.educiteab.comrcsb.orgfrontiersin.org. Early validation studies focused on evaluating its binding characteristics, selectivity profile, and inhibitory effects in cellular assays.
Compound 26 demonstrated subnanomolar binding affinity for Mcl-1 harvard.educiteab.comrcsb.orgfrontiersin.org. Crucially, it maintained an excellent binding selectivity profile over other Bcl-2 family proteins citeab.comfrontiersin.org. For instance, studies showed significantly lower binding affinity for Bcl-2 and Bcl-XL compared to Mcl-1 citeab.comfrontiersin.org.
Table 1: Binding Selectivity of Compound 26
| Protein | Ki (FPA assay) |
| Mcl-1 | Subnanomolar |
| Bcl-2 | 1.8 μM |
| Bcl-XL | 36 μM |
In cell culture assays, compound 26 was shown to inhibit the growth of cancer cells harvard.educiteab.comrcsb.orgfrontiersin.org. For example, it demonstrated potency against the Mcl-1 sensitive non-small cell lung cancer cell line A427 with a GI50 of 90 nM in a growth inhibition assay frontiersin.org. The compound's mechanism involves inducing apoptosis in cancer cells, particularly those dependent on Mcl-1. This is achieved by disrupting Mcl-1's anti-apoptotic function, allowing the release of pro-apoptotic factors.
Preclinical pharmacokinetic studies in mouse and dog models indicated that compound 26 possessed low clearance harvard.educiteab.comrcsb.orgfrontiersin.org. For example, in dog IV PK studies, compound 26 showed a clearance of 5.2 mL/min/kg, which was lower than other evaluated compounds citeab.comfrontiersin.org. This favorable pharmacokinetic profile supported its selection for further in vivo efficacy studies citeab.comfrontiersin.org.
Evaluation of compound 26 as a single agent in Mcl-1 sensitive hematological and solid tumor xenograft models resulted in tumor regressions harvard.educiteab.comrcsb.orgfrontiersin.org. Furthermore, co-treatment of Mcl-1-sensitive and Mcl-1 insensitive lung cancer derived xenografts with compound 26 and standard chemotherapeutic agents like docetaxel (B913) or topotecan (B1662842) resulted in enhanced tumor response harvard.educiteab.comrcsb.orgfrontiersin.org. These early findings supported the potential of Mcl-1 inhibition in expanding the range of cancers responsive to therapy harvard.educiteab.comrcsb.orgfrontiersin.org.
Table 2: In Vitro Growth Inhibition of Compound 26 in A427 Cells
| Cell Line | Assay | GI50 |
| A427 | Growth Inhibition | 90 nM |
Table 3: Select Preclinical Pharmacokinetic Data for Compound 26
| Species | Route | Clearance (mL/min/kg) | Notes |
| Dog | IV | 5.2 | Lower than other compounds citeab.comfrontiersin.org |
| Mouse | PK studies conducted | Low clearance reported harvard.educiteab.comrcsb.orgfrontiersin.org |
These preclinical studies provided initial validation for this compound as a potent and selective Mcl-1 inhibitor with promising activity in relevant cancer models.
Molecular and Cellular Mechanisms of Mcl1 in 26 Action
Direct Mcl-1 Binding Affinity and Selectivity of Mcl1-IN-26
Selective Mcl-1 inhibitors are designed to bind directly to the BH3-binding groove of the Mcl-1 protein. This interaction is crucial for displacing pro-apoptotic proteins that are sequestered by Mcl-1. Research on potent Mcl-1 inhibitors, such as Mcl1-IN-19 (referred to as compound 26 in one study), demonstrates high binding affinity for Mcl-1. For instance, Mcl1-IN-19 has been reported to bind to Mcl-1 with a Ki value of 86 pM acs.org. This indicates a strong interaction between the inhibitor and its target protein.
Selectivity is a critical characteristic of Mcl-1 inhibitors to minimize off-target effects and potential toxicity. Potent Mcl-1 inhibitors typically exhibit significantly lower binding affinities for other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. Mcl1-IN-19, for example, demonstrated selectivity over human Bcl-2 and Bcl-xL in a fluorescence polarization assay, with Ki values of 1.8 µM for Bcl-2 and 36 µM for Bcl-xL acs.org. This represents a substantial difference in binding affinity compared to Mcl-1, highlighting its selectivity profile. Other selective Mcl-1 inhibitors, like A-1210477, have also shown high affinity for Mcl-1 (Ki = 0.454 nM) with minimal binding to Bcl-2 and Bcl-xL frontiersin.orgaacrjournals.org.
The binding of these inhibitors to the BH3-binding groove of Mcl-1 is a key step in neutralizing its anti-apoptotic function. Structural studies of Mcl-1 in complex with small molecule inhibitors have provided insights into the specific interactions that mediate this high affinity and selectivity. The Mcl-1 binding groove, composed of BH1, BH2, and BH3 domains, contains distinct pockets (P1-P4) that interact with residues of bound proteins or inhibitors researchgate.netgenecards.org. The unique structural features of the Mcl-1 binding groove, compared to other anti-apoptotic Bcl-2 proteins, contribute to the design of selective inhibitors genecards.org.
Table 1: Representative Binding Affinities and Selectivity of Mcl-1 Inhibitors
| Compound | Target Protein | Binding Affinity (Ki or Kd) | Assay Method | Selectivity (vs. Bcl-2, Bcl-xL) | Source |
| Mcl1-IN-19 (cpd 26) | Mcl-1 | 86 pM (Ki) | FPA | Ki (Bcl-2) = 1.8 µM, Ki (Bcl-xL) = 36 µM | acs.org |
| A-1210477 | Mcl-1 | 0.454 nM (Ki) | Not specified | Minimal binding to Bcl-2/Bcl-xL | frontiersin.orgaacrjournals.org |
| S63845 | Mcl-1 | <1.2 nM (Ki, FP); 0.19 nM (Kd, SPR) | FP, SPR | Ki/Kd (Bcl-2, Bcl-xL) > 10,000 nM | dovepress.com |
| AMG-176 | Mcl-1 | 0.06 nM (Ki) | Not specified | Minimal binding to Bcl-2/Bcl-xL | frontiersin.org |
Note: Binding affinities and assay methods may vary between studies.
Disruption of Mcl-1:Pro-apoptotic Protein Interactions by this compound
Mcl-1 exerts its anti-apoptotic function primarily by binding to and neutralizing pro-apoptotic Bcl-2 family proteins, particularly the BH3-only proteins like Bim and the effector proteins like Bak and Bax frontiersin.orgscitechnol.comdovepress.comresearchgate.netscitechnol.comgenecards.orgaacrjournals.org. Selective Mcl-1 inhibitors, including compounds structurally or functionally similar to this compound, are designed to disrupt these crucial protein-protein interactions. By occupying the BH3-binding groove of Mcl-1, these inhibitors compete with the pro-apoptotic proteins for Mcl-1 binding, leading to the release of the pro-apoptotic proteins. frontiersin.orgdovepress.combiorxiv.org
Disruption of Mcl-1:Bim Complex Formation
Bim (Bcl-2 interacting mediator of cell death) is a potent pro-apoptotic protein that binds to and is sequestered by anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL frontiersin.orgdovepress.comaacrjournals.orggenecards.orgresearchgate.netoncotarget.com. The interaction between Mcl-1 and Bim is particularly important in regulating apoptosis in various cell types frontiersin.orgaacrjournals.orgresearchgate.net. Selective Mcl-1 inhibitors have been shown to effectively disrupt the formation of the Mcl-1:Bim complex. For example, the Mcl-1 inhibitor A-1210477 was demonstrated to disrupt the association of Bim with Mcl-1 in cellular studies aacrjournals.org. This disruption releases Bim, allowing it to engage with other Bcl-2 family members and promote apoptosis. The binding of Bim to Mcl-1 is known to stabilize Mcl-1 protein levels, and disruption of this interaction can contribute to apoptosis induction frontiersin.orgresearchgate.net.
Modulation of Mcl-1:Bak and Mcl-1:Bax Interactions
Mcl-1 also directly interacts with the multi-domain pro-apoptotic effector proteins Bak and, to some extent, Bax, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP) frontiersin.orgscitechnol.comdovepress.comscitechnol.comaacrjournals.orgbiorxiv.orgoncotarget.compnas.orgnih.gov. Selective Mcl-1 inhibitors disrupt the binding of Mcl-1 to Bak and Bax. Studies with Mcl-1 inhibitors have shown that they can induce the dissociation of Mcl-1 from Bak frontiersin.orgdovepress.comaacrjournals.orgrcsb.org. While Mcl-1 has a stronger reported affinity for Bak, its interaction with Bax is also considered relevant in certain contexts frontiersin.orgnih.gov. The disruption of Mcl-1:Bak and Mcl-1:Bax interactions is a critical step in allowing these effector proteins to undergo conformational changes, oligomerize in the mitochondrial membrane, and trigger the release of cytochrome c and other apoptogenic factors frontiersin.orgscitechnol.combiorxiv.orgnih.gov.
Research indicates that the disruption of Mcl-1:Bak interaction is a primary mechanism by which Mcl-1 inhibitors initiate the intrinsic apoptotic pathway, particularly in cells dependent on Mcl-1 for survival frontiersin.orgdovepress.comaacrjournals.org. While some studies suggest that Bax is not strictly required for apoptosis induced by Mcl-1 inhibition in certain cell lines, others indicate a role for both Bak and Bax aacrjournals.orgbiorxiv.orgoncotarget.compnas.org. The specific involvement of Bak and Bax can vary depending on the cellular context and the expression levels of other Bcl-2 family proteins.
Table 2: Disruption of Mcl-1 Interactions by Inhibitors
| Inhibitor | Interaction Disrupted | Effect on Pro-apoptotic Protein | Source |
| A-1210477 | Mcl-1:Bim | Releases Bim | aacrjournals.org |
| A-1210477 | Mcl-1:Bak | Releases Bak | aacrjournals.org |
| S63845 | Mcl-1:Bak/Bax | Releases Bak/Bax | dovepress.com |
| AMG-176 | Mcl-1:Bak | Releases Bak | frontiersin.orgaacrjournals.org |
| Mcl-1 Inhibitors (General) | Mcl-1:Noxa, Bak, Bax | Dissociation | rcsb.org |
Induction of Apoptotic Pathways by this compound
The disruption of Mcl-1's interactions with pro-apoptotic proteins by selective inhibitors like this compound leads to the activation of the intrinsic apoptotic pathway. The release of sequestered Bim, Bak, and Bax allows these proteins to initiate the cascade of events culminating in controlled cell death.
Caspase Activation Profile
A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell nih.govfrontiersin.org. The intrinsic pathway involves the activation of initiator caspases, primarily Caspase-9, which then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7 researchgate.netnih.govfrontiersin.orgoncotarget.comnih.govuniprot.org. Selective Mcl-1 inhibitors have been shown to induce caspase activation. Studies with Mcl-1 inhibitors like A-1210477 and S63845 have demonstrated the induction of caspase-dependent apoptosis dovepress.comaacrjournals.orgmdpi.com. This typically involves the cleavage and activation of Caspase-3 and Caspase-7, which then cleave downstream substrates like PARP, leading to the morphological and biochemical features of apoptosis aacrjournals.orgnih.govmdpi.comoup.com.
The activation of caspases following Mcl-1 inhibition is a direct consequence of MOMP and the release of cytochrome c, which facilitates the formation of the apoptosome complex containing Apaf-1 and Caspase-9 nih.govfrontiersin.orguniprot.org. Activated Caspase-9 then triggers the effector caspase cascade.
Table 3: Caspase Activation by Mcl-1 Inhibition
| Inhibitor | Caspase Activation Observed | Downstream Effects (e.g., PARP cleavage) | Source |
| A-1210477 | Caspase-3 activation | PARP cleavage | aacrjournals.org |
| S63845 | Caspase activation | Downregulation of XIAP, Mcl-1 | mdpi.com |
| Mcl-1 siRNA | Caspase-3 activation | Augmented PARP cleavage | oup.com |
| Mcl-1 Inhibitors (General) | Caspase-9, -3, -7 activation | Cell dismantling | nih.govfrontiersin.org |
Bax/Bak-Dependent Apoptosis Induction
The induction of apoptosis by Mcl-1 inhibitors is largely dependent on the presence and activity of the effector proteins Bax and Bak frontiersin.orgdovepress.comaacrjournals.orgbiorxiv.orgoncotarget.compnas.orgnih.gov. Once released from Mcl-1, Bax and Bak undergo oligomerization in the outer mitochondrial membrane, forming pores that lead to the release of pro-apoptotic factors from the mitochondria frontiersin.orgscitechnol.combiorxiv.orgnih.gov. This MOMP is considered a point of no return in the apoptotic pathway.
Research with selective Mcl-1 inhibitors, including studies using genetic knockdown of Bax and Bak, has confirmed their critical role in Mcl-1 inhibitor-induced apoptosis. For instance, studies with A-1210477 in certain cell lines demonstrated that apoptosis induction required Bak but not necessarily Bax aacrjournals.org. However, other research indicates that both Bax and Bak can contribute to apoptosis following Mcl-1 inhibition frontiersin.orgbiorxiv.orgoncotarget.com. The dependence on either Bax or Bak, or both, can vary depending on the specific cell type and its complement of pro- and anti-apoptotic proteins. The ability of Mcl-1 inhibitors to induce Bax/Bak-dependent apoptosis underscores their mechanism of action through the intrinsic mitochondrial pathway.
Preclinical Efficacy of Mcl1 in 26 in Cancer Models
In Vitro Growth Inhibition and Apoptosis Induction by Mcl1-IN-26 Across Cancer Cell Lines
In preclinical in vitro studies, compound 26 has demonstrated the ability to inhibit cell growth in various cancer cell lines researchgate.netacsmedchem.orgresearchgate.net. The compound binds to MCL-1 with subnanomolar affinity researchgate.netacsmedchem.orgresearchgate.net. Studies on the series of compounds to which compound 26 belongs indicated that these inhibitors induce caspase activation in cancer cells, which correlates with their MCL-1 binding affinity, demonstrating the induction of apoptosis as a mechanism of action researchgate.net.
Specific data on growth inhibition by compound 26 includes its potency against the Mcl-1-sensitive non-small cell lung cancer (NSCLC) cell line A427, with a GI50 of 90 nM in growth inhibition assays researchgate.net.
Efficacy in Hematological Malignancies (e.g., Multiple Myeloma, Acute Myeloid Leukemia, Lymphomas)
MCL-1 is recognized as a critical survival factor in various hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and lymphomas. While specific detailed in vitro data for compound 26 across a broad panel of hematological cancer cell lines were not extensively provided in the consulted sources, the compound was evaluated for its potent in vivo activities in mouse models of hematological tumors researchgate.netacsmedchem.orgresearchgate.net. Furthermore, studies on compound 9, a related inhibitor from the same series as compound 26, demonstrated activity in the AMO-1 subcutaneous xenograft model (a multiple myeloma model) and the MV-4-11 disseminated leukemia model (an AML model) researchgate.net. This suggests that the chemical series, including compound 26, possesses efficacy against Mcl-1-dependent hematological cancer cells.
Efficacy in Solid Tumors (e.g., Lung Cancer, Breast Cancer, Pancreatic Cancer, Hepatocellular Carcinoma, Osteosarcoma, Neuroblastoma)
MCL-1 overexpression is also prevalent in a range of solid tumors and contributes to their survival and drug resistance researchgate.net. Compound 26 has shown in vitro potency against the A427 NSCLC cell line with a GI50 of 90 nM researchgate.net. Beyond this specific data point for compound 26, MCL-1 inhibition has been explored in other solid tumor types listed. For instance, MCL-1 is a target in breast cancer, pancreatic cancer, hepatocellular carcinoma (HCC), osteosarcoma, and neuroblastoma researchgate.net. While the direct in vitro efficacy of compound 26 in cell lines from all these specific solid tumor types was not detailed in the provided sources, the demonstration of its activity in NSCLC cells and in vivo efficacy in solid tumor models indicates its potential relevance in Mcl-1-dependent solid tumors researchgate.netacsmedchem.orgresearchgate.net.
In Vivo Antitumor Activity of this compound as a Single Agent in Xenograft Models
Evaluation of compound 26 as a single agent in Mcl-1 sensitive hematological and solid tumor xenograft models resulted in tumor regressions researchgate.netacsmedchem.orgresearchgate.net. This highlights the in vivo efficacy of compound 26 in models where tumors are dependent on MCL-1 for survival.
Regressions in Mcl-1-Sensitive Hematological Tumor Xenografts
Compound 26 was able to achieve tumor regression in hematological cancer xenograft models researchgate.net. While specific detailed regression data for compound 26 in various hematological models were not extensively provided, studies on compound 9, a related inhibitor from the same series, demonstrated 60% tumor growth inhibition in the AMO-1 subcutaneous xenograft model and reduced tumor burden in the MV-4-11 disseminated leukemia model researchgate.net. These findings support the potential for compound 26 to induce regressions in Mcl-1-sensitive hematological tumors in vivo.
Regressions in Mcl-1-Sensitive Solid Tumor Xenografts
Compound 26 also demonstrated the ability to achieve tumor regression in lung cancer xenograft models researchgate.net. The evaluation as a single agent in Mcl-1 sensitive solid tumor xenograft models generally resulted in regressions researchgate.netacsmedchem.orgresearchgate.net. Co-treatment of Mcl-1-sensitive lung cancer derived xenografts with compound 26 and docetaxel (B913) resulted in an enhanced tumor response researchgate.netresearchgate.net.
Preclinical Pharmacodynamic Markers of this compound Response
During the optimization and evaluation of the compound series that includes compound 26, predictive pharmacodynamic (PD) markers of MCL-1 inhibition were established researchgate.netacsmedchem.org. While the specific details of all these markers for compound 26 were not fully elaborated in the consulted sources, the studies on the compound series indicated that they induce caspase activation in cancer cells, which serves as a key pharmacodynamic indicator of apoptosis induction following MCL-1 inhibition researchgate.net.
Combinatorial Therapeutic Strategies Involving Mcl1 in 26
Rationale for Combination Approaches with Mcl-1 Inhibitors
Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis and develop resistance to conventional chemotherapy and targeted therapies osti.govnih.govdovepress.comnih.gov. Mcl-1, as a pro-survival BCL-2 family protein, binds to pro-apoptotic proteins like BIM, BAX, and BAK, preventing the initiation of the caspase cascade and subsequent cell death nih.govresearchgate.net. By inhibiting Mcl-1, Mcl1-IN-26 can release these pro-apoptotic proteins, thereby lowering the threshold for apoptosis induction by other agents osti.govnih.gov.
Combination therapies involving Mcl-1 inhibitors are based on the premise that simultaneously targeting Mcl-1 and other survival pathways or inducing cellular stress through different mechanisms can lead to synergistic antitumor effects osti.govnih.gov. This approach can potentially overcome intrinsic or acquired resistance to single-agent treatments and expand the range of cancers responsive to Mcl-1 inhibition osti.govnih.gov. The rationale includes:
Overcoming Resistance: Mcl-1 overexpression often confers resistance to various anti-cancer drugs, including other BCL-2 inhibitors and conventional chemotherapeutics dovepress.comfrontiersin.org. Combining Mcl-1 inhibition with these agents can neutralize this resistance mechanism.
Synergistic Apoptosis Induction: By disrupting the interaction between Mcl-1 and pro-apoptotic proteins, Mcl-1 inhibitors can prime cancer cells for death. Subsequent treatment with agents that further activate the apoptotic pathway or induce cellular damage can lead to synergistic cell killing osti.govnih.gov.
Targeting Multiple Survival Pathways: Cancer cells often rely on multiple anti-apoptotic proteins (e.g., BCL-2, BCL-xL, Mcl-1) for survival nih.gov. Combinations targeting more than one of these proteins or targeting Mcl-1 alongside other essential survival pathways (like those regulated by CDK9) can be more effective than targeting Mcl-1 alone onclive.comhaematologica.org.
Synergistic Antitumor Effects of this compound with Conventional Chemotherapeutics
Conventional chemotherapeutic agents often induce cellular stress and damage, which can trigger apoptosis. However, overexpression of Mcl-1 can prevent this process, leading to resistance osti.govnih.govdovepress.com. Combining this compound with chemotherapy agents has shown promise in enhancing antitumor responses.
Enhanced Response with Docetaxel (B913) and Topotecan (B1662842) in Lung Cancer Models
Preclinical studies have investigated the combination of this compound (referred to as compound 26 in some research) with standard-of-care chemotherapeutic agents like docetaxel and topotecan in lung cancer models osti.govnih.govnih.govlarvol.com. Docetaxel is a taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest and apoptosis wikipedia.orgnih.govtandfonline.com. Topotecan is a topoisomerase I inhibitor that causes DNA damage wikipedia.orgwikidata.orgprobes-drugs.orgnih.gov.
Evaluation of compound 26 in combination with docetaxel or topotecan in lung cancer derived xenografts, including both Mcl-1-sensitive and Mcl-1 insensitive models, resulted in an enhanced tumor response compared to single-agent treatment osti.govnih.govnih.govlarvol.com. For instance, in an Mcl-1 sensitive non-small cell lung cancer cell line (A427), compound 26 demonstrated a GI50 of 90 nM as a single agent, while docetaxel had a GI50 of 4.4 μM nih.gov. In vitro treatment of A427 cells with a combination of compound 26 and docetaxel resulted in enhanced growth inhibition and synergy based on BLISS gap analysis nih.gov.
In vivo studies using xenograft models showed that while compound 26 as a single agent could induce tumor regression in Mcl-1 sensitive models, combining it with docetaxel or topotecan led to even more robust effects nih.gov. For example, a 10 mg/kg dose of docetaxel alone resulted in tumor regression in an A427 xenograft model, but tumor outgrowth began around day 15 nih.gov. The combination of compound 26 (60 mg/kg) and docetaxel (10 mg/kg) resulted in a deepened response, with no sign of outgrowth after 21 days nih.gov. These findings suggest that combining Mcl-1 inhibition with chemotherapy can significantly improve the antitumor effect in lung cancer models osti.govnih.govnih.govlarvol.com.
Reversal of Chemotherapy-Induced Senescence
Mcl-1 has been shown to play a role in preventing chemotherapy-induced senescence (CIS) nih.govresearchgate.netresearchgate.net. Senescence is a state of stable cell cycle arrest that can be induced by chemotherapy and can contribute to treatment resistance nih.govoup.com. Overexpression of Mcl-1 has been observed to inhibit CIS in p53-proficient cell lines, while downregulation of Mcl-1 can sensitize cells to CIS nih.govresearchgate.net. Surprisingly, downregulation of Mcl-1 in p53-deficient cells has also been shown to restore CIS to levels similar to p53-proficient cells nih.govresearchgate.net.
Research indicates that Mcl-1's role in inhibiting senescence is mediated by a domain distinct from its classical BH regions responsible for anti-apoptotic function researchgate.netresearchgate.net. Downregulation of Mcl-1 has been shown to enhance CIS, and this Mcl-1-mediated inhibition of senescence can promote tumor growth in vivo researchgate.net. While the direct effect of this compound on reversing chemotherapy-induced senescence requires specific investigation, the known role of Mcl-1 in this process suggests that its inhibition by compounds like this compound could potentially contribute to overcoming chemotherapy resistance by promoting senescence or other forms of cell death nih.govresearchgate.netresearchgate.net.
Synergistic Antitumor Effects of this compound with Other Targeted Agents
Targeting multiple anti-apoptotic proteins or combining Mcl-1 inhibition with agents that affect other crucial survival pathways can lead to synergistic effects.
Co-targeting with BCL-2 Inhibitors (e.g., Venetoclax (B612062), Navitoclax)
Cancer cells often rely on multiple anti-apoptotic BCL-2 family proteins, including BCL-2, BCL-xL, and Mcl-1 nih.govdovepress.comfrontiersin.org. While inhibitors targeting BCL-2 (like venetoclax) or BCL-xL and BCL-w (like navitoclax) have shown efficacy in certain cancers, resistance can emerge through the compensatory upregulation of Mcl-1 dovepress.comfrontiersin.orgonclive.com. Therefore, co-targeting Mcl-1 with inhibitors of other BCL-2 family proteins is a rational strategy to enhance efficacy and overcome resistance.
Preclinical studies have demonstrated synergistic activity for Mcl-1 inhibition in combination with BCL-2 inhibitors like venetoclax (ABT-199) onclive.comhaematologica.org. This combination can overcome venetoclax resistance, particularly in acute myeloid leukemia (AML) cell lines and patient-derived xenograft models onclive.comhaematologica.org. The synergy is thought to involve the cooperative release of pro-apoptotic proteins like BIM, BAX, and BAK from binding to anti-apoptotic BCL-2 proteins haematologica.org.
Navitoclax (B1683852) (ABT-263) is another BH3 mimetic that targets BCL-2, BCL-xL, and BCL-w tandfonline.comwikipedia.orgwikidata.orgguidetopharmacology.org. While navitoclax has shown activity, resistance can be conferred by elevated Mcl-1 expression tandfonline.com. Combining selective Mcl-1 inhibitors with navitoclax has demonstrated synergistic apoptotic effects and the ability to circumvent resistance to BCL-2/BCL-xL/BCL-w inhibition in preclinical models dovepress.commdpi.com. Research indicates that combinations of Mcl-1 inhibitors (such as S63845) with BCL-2/BCL-xL/BCL-w inhibitors (such as navitoclax or venetoclax) can efficiently target cancer cells, including those with pre-existing resistance to other targeted therapies mdpi.com.
Co-targeting with Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
Mcl-1 is a short-lived protein whose expression is transcriptionally regulated, in part, by Cyclin-Dependent Kinase 9 (CDK9) onclive.comhaematologica.orgnih.gov. CDK9 is a key component of the P-TEFb complex, which phosphorylates RNA polymerase II, promoting transcriptional elongation onclive.com. Inhibiting CDK9 can lead to the downregulation of proteins with high turnover rates, including Mcl-1 onclive.comnih.gov.
Combining Mcl-1 inhibition with CDK9 inhibitors represents an indirect strategy to reduce Mcl-1 levels and enhance antitumor activity onclive.comhaematologica.org. Preclinical studies have shown that CDK9 inhibitors like AZD4573 can overcome venetoclax resistance in AML cell lines and PDX models, partly by downregulating Mcl-1 frontiersin.orghaematologica.org. CDK9 inhibitors such as flavopiridol (B1662207) (alvocidib), roscovitine, dinaciclib, and SNS-032 have been explored for their ability to modulate Mcl-1 expression by inhibiting transcription frontiersin.orgnih.gov.
The synergistic activity observed with combinations of Mcl-1 inhibitors and CDK9 inhibitors in hematologic cancers highlights the importance of targeting the transcriptional regulation of Mcl-1 as a therapeutic strategy onclive.comhaematologica.org. This approach can be particularly relevant in cancers where Mcl-1 is a primary resistance mechanism.
Summary of Preclinical Combination Findings:
| Combination Partner | Cancer Model(s) | Observed Effect | Key Findings |
| Docetaxel | Lung Cancer (A427 cell line, xenografts) | Enhanced growth inhibition, Synergy, Deeper regression | In vitro synergy and enhanced in vivo tumor response in Mcl-1 sensitive and insensitive models. osti.govnih.govnih.govlarvol.com |
| Topotecan | Lung Cancer (xenografts) | Enhanced tumor response | Enhanced in vivo tumor response in Mcl-1 sensitive and insensitive models. osti.govnih.govnih.govlarvol.com |
| Chemotherapy (General) | Various (e.g., HCT116 colon carcinoma) | Reversal of Chemotherapy-Induced Senescence | Mcl-1 inhibition can promote chemotherapy-induced senescence, potentially overcoming a resistance mechanism. nih.govresearchgate.netresearchgate.net |
| Venetoclax (BCL-2 inhibitor) | Hematologic Cancers (e.g., AML cell lines, PDXs) | Synergistic apoptosis, Overcoming resistance | Effective in overcoming venetoclax resistance by cooperative release of pro-apoptotic proteins. onclive.comhaematologica.org |
| Navitoclax (BCL-2/xL/w inh) | Various (e.g., melanoma cell lines) | Synergistic apoptosis, Circumventing resistance | Effective in combination to induce apoptosis and overcome resistance to single-agent BCL-2/xL/w inhibition. dovepress.commdpi.com |
| CDK9 Inhibitors | Hematologic Cancers (e.g., AML cell lines, PDXs) | Synergistic activity, Overcoming resistance | Indirectly targets Mcl-1 by inhibiting transcription, effective in overcoming venetoclax resistance. frontiersin.orgonclive.comhaematologica.orgnih.gov |
Co-targeting with Mitogen-Activated Protein Kinase (MEK1/2) Inhibitors
The combination of Mcl-1 inhibitors with inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1/2 inhibitors, has shown promise in preclinical settings. The ERK1/2 signaling pathway, downstream of MEK1/2, can contribute to increased expression of anti-apoptotic proteins like Mcl-1 rcsb.org. Overexpression of Mcl-1 has been identified as a mechanism of resistance to BRAF and MEK inhibitors in certain cancers, such as melanoma genecards.org.
Studies using Mcl-1 inhibitors, including compounds structurally related to or evaluated similarly to this compound (referred to as "compound 26" in some discovery contexts), in combination with MEK1/2 inhibitors have demonstrated synergistic effects. For instance, the combination of the Mcl-1 inhibitor S63845 with the MEK1/2 inhibitor trametinib (B1684009) was found to be synergistic in acute myeloid leukemia (AML) cells and primary patient samples rcsb.orgtocris.com. Similarly, combining Mcl-1 inhibition with either BRAF or MEK inhibitors has been shown to re-sensitize melanoma cells and enhance tumor growth inhibition in vivo, particularly in models resistant to BRAF inhibitors alone or in combination with MEK1/2 inhibitors genecards.orgnih.gov.
This synergistic activity is often attributed to the ability of MEK inhibition to potentially modulate Mcl-1 levels or enhance the apoptotic signaling cascade, while Mcl-1 inhibition directly neutralizes the anti-apoptotic function of Mcl-1.
Co-targeting with Glycolysis Inhibitors
Emerging research suggests a link between Mcl-1 and cellular metabolism, including glycolysis. MCL-1 has been shown to regulate leukemia cell bioenergetics and carbohydrate metabolisms, including glycolysis. Inhibiting both glycolysis and Mcl-1 has demonstrated synergistic effects on tumor cell survival.
One study in pediatric acute lymphoblastic leukemia (ALL) cells revealed that MCL1 silencing led to an upregulation of glucose consumption, suggesting a potential compensatory mechanism mediated by glycolysis. Importantly, combining MCL1 silencing with glycolysis inhibition, using agents like 2-deoxyglucose, synergistically inhibited leukemic cell survival and increased sensitivity to prednisolone. This indicates that targeting glycolysis can overcome a potential resistance or survival pathway activated when Mcl-1 is inhibited.
Furthermore, combined inhibition of glycolysis and oxidative phosphorylation (OXPHOS) has been shown to indirectly affect Mcl-1 expression and induce cell death in tumor cells nih.gov. These findings suggest that targeting metabolic pathways, particularly glycolysis, in conjunction with Mcl-1 inhibition by compounds like this compound, could represent a viable strategy to enhance anti-tumor activity.
Pro-apoptotic Priming of Tumor Cells by this compound in Combination Regimens
A key mechanism by which this compound contributes to the efficacy of combination therapies is through pro-apoptotic priming of tumor cells. Mcl-1 is a critical anti-apoptotic protein that sequesters pro-apoptotic proteins such as BIM, BAX, and BAK, preventing the initiation of the intrinsic apoptosis pathway nih.gov. By inhibiting Mcl-1, this compound disrupts these interactions, releasing the pro-apoptotic proteins and shifting the balance towards cell death. This renders the tumor cells more susceptible to apoptotic signals induced by co-administered agents.
Preclinical evaluations of this compound (referred to as "compound 26") have supported this concept. In studies combining this compound with standard-of-care chemotherapeutic agents like docetaxel, enhanced growth inhibition and synergy were observed in cancer cell lines. In xenograft models, the combination of this compound and docetaxel resulted in a deepened tumor response compared to either agent alone. These findings align with the premise that priming tumor cells for apoptosis through Mcl-1 inhibition can significantly enhance the effectiveness of other therapies. The level of pro-apoptotic proteins bound to Mcl-1 can influence the degree of apoptotic priming and sensitivity to Mcl-1 inhibitors.
This pro-apoptotic priming effect is central to the rationale for combining this compound with various anti-cancer agents, as it can lower the threshold for apoptosis and potentially overcome mechanisms of resistance mediated by Mcl-1 overexpression.
Mechanisms of Resistance to Mcl 1 Inhibition by Mcl1 in 26
Intrinsic Resistance Mechanisms to Mcl-1 Inhibitors
Intrinsic resistance refers to pre-existing characteristics of cancer cells that render them less sensitive to Mcl-1 inhibition from the outset of treatment.
Overexpression of Compensatory Anti-apoptotic BCL-2 Family Proteins (e.g., BCL-xL, BCL-2, BCL-w)
A significant mechanism of intrinsic resistance involves the overexpression of other anti-apoptotic proteins from the BCL-2 family, such as BCL-xL, BCL-2, and BCL-w. These proteins can compensate for Mcl-1 inhibition by sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing the induction of apoptosis. nih.govnih.gov Studies have shown that upregulation of antiapoptotic molecules like Mcl-1 and Bcl-2 can raise the threshold for apoptosis induction. nih.gov For instance, in some cell lines resistant to Mcl-1 inhibitors, overexpression of Bcl-2 or BCL-xL has been observed. nih.gov This highlights the intricate balance between pro- and anti-apoptotic proteins in determining a cell's fate upon exposure to Mcl-1 inhibitors.
Downregulation or Loss of Pro-apoptotic Effectors (e.g., BAK, BAX, BIM)
Resistance to Mcl-1 inhibitors can also be mediated by the downregulation or loss of essential pro-apoptotic effector proteins, particularly BAK and BAX, and the BH3-only protein BIM. Mcl-1 primarily inhibits apoptosis by binding to and neutralizing these pro-apoptotic proteins. nih.govciteab.com If the levels of BAK, BAX, or BIM are insufficient, inhibiting Mcl-1 may not be enough to unleash a pro-apoptotic signal strong enough to trigger cell death. Research has indicated significant downregulation of proapoptotic proteins (BAK, BAX, and BIM) in some Mcl-1 inhibitor-resistant cell lines. nih.gov Among the pro-apoptotic proteins, BAK is characterized by a high binding affinity for Mcl-1. Loss of TP53 or BAX has also been implicated in resistance. nih.gov
Specific Genetic Alterations in Mcl-1 (e.g., L267V MCL-1 Mutation)
Mutations within the MCL1 gene itself can lead to altered Mcl-1 protein function or structure, potentially affecting its interaction with inhibitors or its stability. The L267V MCL-1 mutation has been identified as a specific genetic alteration that can contribute to resistance to Mcl-1 inhibitors. nih.gov Such mutations can impact the binding affinity of the inhibitor to Mcl-1 or alter the protein's conformation in a way that favors its anti-apoptotic function despite the presence of the inhibitor.
Alterations in TP53 or BAX Status
The status of the tumor suppressor protein TP53 and the pro-apoptotic protein BAX can also influence intrinsic resistance to Mcl-1 inhibitors. TP53 plays a crucial role in regulating apoptosis in response to cellular stress, partly by influencing the expression of pro-apoptotic BCL-2 family members like BAX and PUMA. Alterations, such as mutations or deletions, in TP53 can impair the cell's ability to initiate a TP53-dependent apoptotic response upon Mcl-1 inhibition. Similarly, loss of BAX expression or function, as mentioned in Section 6.1.2, directly compromises the apoptotic pathway downstream of Mcl-1. Loss of TP53 or Bax has been observed in resistant cells. nih.gov
Acquired Resistance Mechanisms to Mcl-1 Inhibitors
Acquired resistance develops in cancer cells that were initially sensitive to Mcl-1 inhibition but become resistant over time due to adaptive changes under drug pressure.
Drug Efflux Mediated by ATP-Binding Cassette (ABC) Transporters (e.g., MDR1 Overexpression)
One significant mechanism of acquired resistance is the increased efflux of the Mcl-1 inhibitor from cancer cells mediated by ATP-Binding Cassette (ABC) transporters, particularly MDR1 (also known as ABCB1). nih.gov These transporters are energy-dependent pumps that can expel various drugs, including some targeted therapies, out of the cell, thereby reducing their intracellular concentration below therapeutic levels. Overexpression of MDR1 can lead to drug efflux-driven resistance, limiting the availability of intracellular Mcl-1 inhibitors. nih.govnih.gov This mechanism can be a significant challenge in maintaining effective drug concentrations within cancer cells during prolonged treatment.
Data on Resistance Mechanisms (Illustrative Example based on general Mcl-1 inhibitor research):
While specific quantitative data for Mcl1-IN-26 was not found, studies on other Mcl-1 inhibitors demonstrate the impact of resistance mechanisms. The following table illustrates potential findings based on general research into Mcl-1 inhibitor resistance:
| Resistance Mechanism | Observed Effect on Mcl-1 Inhibitor Sensitivity (Illustrative) | Supporting Evidence (Based on general Mcl-1 inhibitor studies) |
| Overexpression of BCL-xL | Decreased sensitivity (Higher IC50) | Observed in resistant cell lines nih.gov |
| Overexpression of BCL-2 | Decreased sensitivity (Higher IC50) | Observed in resistant cell lines nih.govnih.gov |
| Downregulation of BAK | Decreased sensitivity (Reduced apoptosis induction) | Observed in resistant cell lines, Bak required for efficient killing nih.gov |
| Downregulation of BAX | Decreased sensitivity (Reduced apoptosis induction) | Observed in resistant cell lines nih.gov |
| Downregulation of BIM | Decreased sensitivity (Reduced apoptosis induction) | Observed in resistant cell lines nih.gov |
| L267V MCL-1 Mutation | Decreased sensitivity | Identified as a resistance mechanism nih.gov |
| Loss of TP53 | Decreased sensitivity | Observed in resistant cell lines nih.gov |
| Loss of BAX | Decreased sensitivity | Observed in resistant cell lines nih.gov |
| Overexpression of MDR1 (ABCB1) | Decreased sensitivity (Increased drug efflux) | Observed in resistant cell lines nih.govnih.gov |
Activation of Alternative Survival Pathways (e.g., Increased c-Myc Expression, Metabolic Reprogramming Towards Glycolysis)
Cancer cells can evade the effects of MCL-1 inhibition by upregulating alternative pro-survival pathways that compensate for the loss of MCL-1 function. One such pathway involves the oncogene c-Myc. Overexpression of c-Myc has been linked to resistance to MCL-1 inhibitors and can contribute to tumor progression. gsea-msigdb.orgresearchgate.netciteab.com Studies have shown that c-Myc can directly regulate the transcription of the MCL1 gene, highlighting a potential feedback loop that could contribute to resistance. citeab.com
Metabolic reprogramming, particularly a shift towards increased glycolysis, has also been identified as a mechanism of resistance to MCL-1 inhibition. Some research indicates that targeting MCL-1 can paradoxically lead to an upregulation of glycolysis as a rescue mechanism in cancer cells. This metabolic adaptation can provide the necessary energy and building blocks for survival, even when the apoptotic pathway is being targeted by MCL-1 inhibitors. Inhibition of both glycolysis and MCL-1 has shown synergistic effects in reducing cancer cell survival and overcoming resistance in certain contexts.
Research findings illustrating the link between MCL-1 inhibition and glycolysis are presented in the table below:
| Study Context (Cancer Type) | MCL-1 Inhibition Method | Observed Metabolic Change | Effect on Survival/Resistance | Citation |
| Pediatric ALL | MCL1 silencing (LNA) | Increased glucose consumption (2.5-fold) | Potential rescue mechanism, synergistic with glycolysis inhibition | |
| AML | Genetic/Pharmacological MCL-1 inhibition | Suppressed TCA cycle, glycolysis, PPP | Contributed to enhanced activity of BCL-2 inhibition | |
| Diffuse Large B Cell Lymphoma | MCL-1 inhibition (ABT-737 resistant variants) | Not directly measured, but inhibition of glycolysis overcame resistance | Suggests metabolic dependency |
Mcl-1 Protein Stabilization by Deubiquitinases (e.g., USP9x)
The stability of the MCL-1 protein is tightly regulated by the ubiquitin-proteasome system. Deubiquitinating enzymes (DUBs) play a critical role in this process by removing ubiquitin chains from MCL-1, thereby preventing its degradation and increasing its half-life. google.com Overexpression or increased activity of specific DUBs can lead to the accumulation of MCL-1 protein, conferring resistance to MCL-1 targeted therapies. gsea-msigdb.org
Ubiquitin-specific peptidase 9, X-linked (USP9x) is a prominent DUB that has been shown to stabilize MCL-1. google.comgsea-msigdb.org USP9x binds to MCL-1 and removes the polyubiquitin (B1169507) chains that mark it for proteasomal degradation. gsea-msigdb.org Elevated expression levels of USP9x have been correlated with increased MCL-1 protein levels and poor prognosis in various cancers. gsea-msigdb.org Knockdown of USP9x has been shown to enhance MCL-1 turnover and sensitize cancer cells to apoptosis induction. gsea-msigdb.org While USP9x is a key player, other DUBs such as USP13 and DUB3 have also been implicated in MCL-1 stabilization.
The relationship between USP9x and MCL-1 stability is summarized below:
| DUB | Effect on MCL-1 Stability | Consequence for Cancer Cells | Relevant Findings | Citation |
| USP9x | Increases stability | Promotes survival, confers resistance | Binds MCL-1 and removes polyubiquitin chains; overexpression correlates with poor prognosis; knockdown enhances MCL-1 turnover. | google.comgsea-msigdb.org |
| USP13 | Increases stability | Promotes survival | Reported to deubiquitinate MCL-1 for stabilization. | |
| DUB3 | Increases stability | Promotes survival, drives chemoresistance | Identified as a critical deubiquitinase that stabilizes MCL-1 in ovarian cancer. |
Contribution of the Tumor Microenvironment to Resistance to Mcl-1 Inhibition
The tumor microenvironment, a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix, can significantly influence the response to targeted therapies, including MCL-1 inhibitors. The stromal microenvironment can directly contribute to resistance to MCL-1 inhibition.
Cancer-associated fibroblasts (CAFs), a major component of the tumor stroma, can secrete factors that promote cancer cell survival and chemoresistance. Interleukin-6 (IL-6), a cytokine secreted by various cell types in the tumor microenvironment, has been shown to enhance the expression of anti-apoptotic proteins like MCL-1 and Bcl-xL, leading to resistance to anti-cancer therapy. The interaction between cancer cells and CAFs can elevate IL-6 levels, thereby contributing to an anti-apoptotic effect and increased chemoresistance.
Furthermore, the tumor microenvironment can impact cancer stem cell (CSC) self-renewal, which is also linked to MCL-1 expression and drug resistance. researchgate.net Components of the microenvironment, such as hypoxia, can also lead to the upregulation of MCL-1, contributing to a survival advantage for cancer cells in stressful conditions.
The interplay between the tumor microenvironment and MCL-1 inhibition resistance is a complex area of research, highlighting the need to consider the broader cellular context when developing therapeutic strategies.
Compound and Protein Identifiers
| Name | Role | Identifier Type(s) | Identifier(s) | PubChem CID |
| This compound | MCL-1 Inhibitor | IUPAC Name, Molecular Formula, Molecular Weight | (1S,13R)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone, C45H52ClN5O6S, 826.4 g/mol | Not directly found in searches for "this compound" |
| MCL-1 | Anti-apoptotic protein | UniProt ID, HGNC ID | Q07820, 6943 | N/A |
| c-Myc | Oncogenic transcription factor | UniProt ID, NCBI Gene ID | P01106, 4609 | N/A |
| USP9x | Deubiquitinating enzyme | UniProt ID, NCBI Gene ID | Q93008, 8239 | N/A* |
| USP13 | Deubiquitinating enzyme | Mentioned in text | N/A | N/A |
| DUB3 | Deubiquitinating enzyme | Mentioned in text | N/A | N/A |
| Tapotoclax | MCL-1 Inhibitor | PubChem CID | 118910268 | 118910268 |
| MIK665 | MCL-1 Inhibitor | PubChem CID | 118163156 | 118163156 |
| Navitoclax (B1683852) | BCL-2, BCL-xL, BCL-w Inhibitor | PubChem CID | 24978538 | 24978538 |
| A-1210477 | Potent and selective MCL-1 inhibitor | Mentioned in text | N/A | N/A |
*PubChem CIDs are typically assigned to chemical substances, not proteins. The provided identifiers are standard for human proteins.
Structure Activity Relationships Sar and Structural Biology of Mcl 1 Inhibitors
Identification of Critical Mcl-1 Binding Pockets (P1-P4) and Conserved Residues (e.g., Arg263)
Mcl-1, like other anti-apoptotic BCL-2 proteins, contains a hydrophobic binding groove on its surface that accommodates the BH3 helix of pro-apoptotic proteins. This groove is comprised of four distinct hydrophobic pockets, designated P1, P2, P3, and P4 nih.govaustinpublishinggroup.comacs.orgfrontiersin.orglsuhsc.edursc.orgnih.gov. These pockets are crucial interaction sites for both endogenous BH3-only proteins and small molecule BH3 mimetics designed to inhibit Mcl-1 function nih.gov.
A highly conserved residue within the Mcl-1 binding groove is Arginine 263 (Arg263) nih.govaustinpublishinggroup.comacs.orgrsc.org. This residue is known to form a critical salt bridge or hydrogen bond interaction with an acidic residue, typically an Aspartate, on the BH3 helix of interacting proteins nih.govaustinpublishinggroup.com. This interaction is a key anchor point for high-affinity binding and is a common target for small molecule inhibitors aiming to mimic these natural interactions nih.gov.
In the context of Mcl1-IN-26 (referred to as Compound 26 in some studies), structure-guided design approaches have been employed, suggesting that its interaction with Mcl-1 involves these critical binding pockets and residues acs.org. While a direct co-crystal structure of Compound 26 with Mcl-1 was not explicitly detailed in the search results, studies on related compounds within the same series, such as Compound 18, have shown that the binding mode involves interaction with Mcl-1, including the carboxylic acid group interacting with Arg263 and portions of the molecule occupying hydrophobic pockets acs.org. This highlights the importance of Arg263 and the P1-P4 pockets in the binding of this class of Mcl-1 inhibitors.
Strategies for Overcoming Challenges in Targeting the Shallow Mcl-1 BH3 Binding Groove
Targeting the Mcl-1 BH3 binding groove presents unique challenges compared to other anti-apoptotic proteins like BCL-2 and BCL-xL. The Mcl-1 binding groove is characterized as shallow and relatively inflexible nih.govfrontiersin.orglsuhsc.edunih.govnih.gov. This structural feature makes it difficult to achieve high-affinity and selective binding with small molecules, as shallow grooves typically offer fewer contact points for stable interactions.
Strategies to overcome the challenge of the shallow Mcl-1 binding groove have focused on designing molecules that can effectively engage the available interaction sites and potentially induce conformational changes upon binding. This includes designing compounds with specific structural features that can deeply penetrate or optimally fit into the existing pockets, particularly the P2 pocket, which has been noted as larger and deeper in Mcl-1 compared to BCL-xL and appears to open up in the presence of hydrophobic ligands austinpublishinggroup.comnih.gov.
For this compound (Compound 26), its reported subnanomolar binding affinity (Ki = 86 pM) for Mcl-1 indicates that the design strategy employed for this compound successfully addressed the challenges associated with the shallow binding groove medchemexpress.com. This high affinity suggests optimized interactions within the available pockets, likely involving key anchor points like Arg263 and favorable hydrophobic contacts within the P1-P4 regions rsc.orgacs.org. The structure-guided design mentioned for Compound 26 acs.org implies that its chemical structure was specifically tailored to maximize favorable interactions with the unique features of the Mcl-1 binding site, thereby achieving high potency despite the shallow nature of the groove.
Structural Insights from Co-crystal Structures and Molecular Modeling Approaches for Mcl-1 Inhibitor Optimization
Co-crystal structures of Mcl-1 bound to small molecule inhibitors and molecular modeling approaches have been invaluable in providing detailed insights into the binding modes and guiding the optimization of Mcl-1 inhibitors nih.govaustinpublishinggroup.comrsc.orgmdpi.com. These structural studies allow researchers to visualize the precise interactions between the inhibitor and the protein at the atomic level, revealing which parts of the molecule engage with specific residues and pockets.
For this compound (Compound 26), while a specific co-crystal structure was not found in the immediate search results, studies on structurally related compounds provide relevant insights. For example, a co-crystal structure of Compound 18, a related compound in the same series, bound to Mcl-1 revealed that its binding mode was largely preserved compared to an earlier compound (Compound 9) acs.org. This suggests a consistent interaction pattern within this chemical series. The structure showed the carboxylic acid interacting with Arg263 and the molecule occupying the P2 pocket acs.org.
These structural insights from co-crystal structures and molecular modeling are critical for SAR studies, allowing for rational modifications to the inhibitor structure to improve binding affinity, selectivity, and pharmacokinetic properties rsc.orgacs.org. By understanding how different chemical moieties of the inhibitor interact with specific regions of the Mcl-1 binding groove, researchers can design optimized analogs. For instance, structural studies have shown that occupying multiple pockets, including P1, P3, and P4, in addition to P2 and the Arg263 interaction, can enhance Mcl-1 inhibitory activity rsc.orgsci-hub.red.
The structure-guided design approach used for Compound 26 acs.org indicates that computational modeling and potentially structural data from related complexes were utilized to inform the design process, leading to a molecule with potent Mcl-1 binding affinity and favorable properties like low clearance acs.org.
The binding affinity and selectivity data for Compound 26 highlight its potential as a selective Mcl-1 inhibitor.
| Compound | Target | Ki (nM) | Selectivity (vs. Bcl-2, Bcl-xL) |
| Compound 26 | Mcl-1 | 0.086 (86 pM) medchemexpress.com | Bcl-2 Ki = 1.8 μM; Bcl-XL Ki = 36 μM acs.org |
Note: The Ki value for Compound 26 is reported as 86 pM in one source medchemexpress.com and subnanomolar affinity in another acs.org. The selectivity data is from acs.org.
This data demonstrates that Compound 26 binds to Mcl-1 with very high affinity and exhibits significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL, which is a crucial aspect of developing targeted therapies acs.org.
Interactive Data Table: Binding Affinity of Compound 26
| Target | Ki (nM) |
| Mcl-1 | 0.086 |
Interactive Data Table: Selectivity of Compound 26
| Protein | Ki (μM) |
| Bcl-2 | 1.8 |
| Bcl-xL | 36 |
These detailed research findings on the binding characteristics of Compound 26, coupled with the general understanding of Mcl-1 SAR and structural biology, provide a basis for its potential as a therapeutic agent.
Target Validation and Biomarkers for Mcl 1 Inhibition in Cancer
Determination of On-Target Cytotoxicity Using Genetic Approaches (e.g., siRNA-mediated Knockdown, CRISPR-mediated Knockout)
Genetic approaches such as siRNA-mediated knockdown or CRISPR-mediated knockout are standard methods to validate the on-target activity of a compound by mimicking the effect of the inhibitor. By genetically reducing or eliminating the expression of the target protein (Mcl-1 in this case), researchers can assess whether this genetic modulation phenocopies the effects observed with the small molecule inhibitor. This helps confirm that the compound's activity is indeed due to inhibiting the intended target. uniroma2.itguidetopharmacology.orgwikipedia.org
While genetic approaches like siRNA and CRISPR have been used to validate MCL-1 as a therapeutic target in various cancer types uniroma2.itwikipedia.orgumich.edufrontiersin.org, detailed research findings specifically demonstrating the use of siRNA-mediated knockdown or CRISPR-mediated knockout of MCL-1 to phenocopy the cytotoxic effects of Mcl1-IN-26 were not found in the consulted literature. Studies on this compound primarily focus on its direct inhibitory activity and preclinical efficacy. wikipedia.orgfrontiersin.org
Identification of Predictive Biomarkers for Mcl-1 Inhibitor Sensitivity
Identifying biomarkers that predict sensitivity to Mcl-1 inhibitors is crucial for patient stratification and optimizing therapeutic strategies. Several potential biomarkers related to the balance of pro- and anti-apoptotic proteins and the functional state of the mitochondria have been investigated for Mcl-1 inhibitors in general. jetir.orgresearchgate.netdoi.org
The balance between pro-apoptotic and anti-apoptotic members of the BCL-2 family plays a critical role in determining a cell's susceptibility to apoptosis. harvard.edumdpi.com High levels of anti-apoptotic proteins, particularly Mcl-1 and BCL-xL, are often associated with resistance to apoptosis. Conversely, the expression levels of pro-apoptotic proteins like BIM, BAX, and BAK can influence sensitivity. frontiersin.orgjetir.orgresearchgate.net
The ratio of Mcl-1 to BCL-xL mRNA expression has been explored as a potential predictive biomarker for sensitivity to Mcl-1 inhibitors. umich.eduidrblab.netwikipedia.orgharvard.edu A high Mcl-1:BCL-xL ratio is hypothesized to indicate a greater dependence on Mcl-1 for survival, thus predicting sensitivity to Mcl-1 inhibition. umich.edu
While the Mcl-1:BCL-xL mRNA ratio has shown promise as a predictive marker for sensitivity to other Mcl-1 inhibitors or treatments that downregulate Mcl-1 umich.eduharvard.edu, specific data correlating the Mcl-1:BCL-xL mRNA ratio with sensitivity specifically to this compound was not found in the provided search results.
Mitochondrial priming assays, such as BH3 profiling, are functional assays that assess the proximity of cancer cells to the apoptotic threshold. frontiersin.orgnih.govwikipedia.org This method involves exposing isolated mitochondria or permeabilized cells to peptides derived from the BH3 domains of pro-apoptotic proteins. The degree of mitochondrial outer membrane permeabilization (MOMP) in response to these peptides can indicate the cell's dependence on specific anti-apoptotic proteins, including Mcl-1. frontiersin.orgnih.govwikipedia.orgnih.govthno.org A higher degree of priming, particularly to Mcl-1-specific BH3 peptides (like NOXA BH3), suggests a greater dependence on Mcl-1 and potential sensitivity to Mcl-1 inhibitors. doi.orgnih.gov
BH3 profiling is a valuable tool for predicting functional dependence on BCL-2 family proteins and sensitivity to BH3 mimetics. doi.orgfrontiersin.orgnih.govthno.org However, detailed research findings or data tables from mitochondrial priming assays (e.g., BH3 profiling) specifically conducted with this compound were not identified in the consulted literature.
Mcl-1:BCL-xL mRNA Ratio as a Predictive Indicator
Biomarkers Associated with Poor Response and Resistance to Mcl-1 Inhibitors
Understanding the mechanisms of resistance to Mcl-1 inhibitors is crucial for overcoming treatment failure and developing rational combination therapies. Resistance can be intrinsic or acquired. researchgate.net Mechanisms of resistance to Mcl-1 inhibitors can involve alterations in the expression or function of other BCL-2 family proteins, activation of alternative survival pathways, or changes in drug transport or metabolism. jetir.orgresearchgate.netuniprot.orgthno.orgcellmolbiol.org For instance, high levels of other anti-apoptotic proteins like BCL-xL or BCL-2 can compensate for Mcl-1 inhibition, leading to resistance. jetir.orgnih.govuniprot.org Upregulation of Mcl-1 itself has also been observed as a potential mechanism of acquired resistance to other therapies, which could potentially impact sensitivity to Mcl-1 inhibitors. jetir.orguniprot.orgcellmolbiol.org
While general biomarkers and mechanisms associated with poor response and resistance to Mcl-1 inhibitors have been reported frontiersin.orgjetir.orgresearchgate.netuniprot.orgthno.orgcellmolbiol.org, specific biomarkers definitively linked to poor response or acquired resistance to this compound were not detailed in the examined search results. The primary paper on this compound (compound 26) focuses on its initial discovery and preclinical activity, including in combination with docetaxel (B913) to enhance tumor response wikipedia.orgfrontiersin.org, suggesting potential strategies to overcome or prevent resistance, but does not explicitly define resistance biomarkers for this compound.
Advanced Methodologies in Mcl1 in 26 Research
High-Throughput Screening (HTS) and Virtual Screening for Mcl-1 Inhibitors
High-Throughput Screening (HTS) and virtual screening are fundamental approaches in the initial discovery phase of Mcl-1 inhibitors. HTS allows for the rapid assessment of large libraries of compounds to identify those that exhibit a desired activity, such as disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BIM or NOXA aacrjournals.orgrsc.org. Assays used in HTS for Mcl-1 inhibitors often utilize fluorescence polarization (FP) or Förster resonance energy transfer (FRET) to measure the displacement of a labeled BH3 peptide from Mcl-1 aacrjournals.orgrsc.org. For instance, a dual-readout HTS assay combining FP and FRET in a 1,536-well format was used to screen over 100,000 compounds, identifying potential Mcl-1 inhibitors aacrjournals.orgrsc.org.
Virtual screening complements HTS by using computational methods to predict potential binders based on the known structure of Mcl-1 aacrjournals.orgresearchgate.net. This structure-based approach involves docking libraries of compounds into the Mcl-1 binding groove and scoring their predicted affinity aacrjournals.orgresearchgate.net. Integrating HTS and virtual screening can enhance the efficiency and quality of hit identification, leading to the discovery of novel chemical scaffolds as Mcl-1 inhibitors aacrjournals.orgresearchgate.netnih.govdntb.gov.ua. This integrated approach has successfully identified new chemical scaffolds validated through subsequent biochemical, biophysical, and biological characterization researchgate.netnih.govdntb.gov.ua. Virtual screening can also utilize different conformations of Mcl-1, sampled by methods like normal mode analysis, molecular dynamics, and NMR, to identify potential ligands that might not be detected using a single static structure nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography in Mcl-1 Inhibitor Structural Analysis
NMR spectroscopy and X-ray crystallography are crucial for providing detailed structural insights into the interaction between Mcl-1 and its inhibitors. X-ray crystallography can determine the precise three-dimensional structure of Mcl-1 in complex with an inhibitor, revealing the binding pose and key interactions at the atomic level nih.govresearchgate.netacs.org. This information is invaluable for structure-based drug design and further optimization of inhibitor potency and selectivity rsc.orgnih.gov. For example, crystal structures of Mcl-1 in complex with inhibitors have revealed important interactions within the BH3 binding groove, including hydrogen bonds and hydrophobic contacts rsc.org.
NMR spectroscopy, particularly HSQC-NMR, is used to study the binding of inhibitors to Mcl-1 in solution aacrjournals.orgrsc.orgnih.gov. Changes in the NMR spectra of labeled Mcl-1 upon inhibitor binding indicate the residues involved in the interaction and can be used to determine binding affinities aacrjournals.orgrsc.orgnih.gov. NMR-based fragment screening has identified fragments that bind to different sites on Mcl-1, and structural information derived from NMR has guided the merging of these fragments to create more potent inhibitors nih.gov. NMR can also provide information about the conformational dynamics of Mcl-1 and how inhibitors influence these dynamics nih.gov. High-quality NMR structures of human Mcl-1 have been determined, providing a crucial resource for structure-based drug design plos.org.
Quantitative Cellular Assays for Apoptosis Induction (e.g., Annexin V/PI Staining, Caspase Activation Assays, Cytochrome C Release Assays)
Quantitative cellular assays are essential for evaluating the functional consequences of Mcl-1 inhibition in cancer cells, particularly the induction of apoptosis.
Annexin V/PI Staining: This widely used flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membrane integrity (late apoptosis or necrosis) researchgate.netaacrjournals.orgnih.govmolbiolcell.orgasm.orgmdpi.com. An increase in Annexin V-positive cells, with or without PI staining, indicates the induction of apoptosis by an Mcl-1 inhibitor researchgate.netaacrjournals.orgmolbiolcell.orgasm.orgmdpi.com.
Caspase Activation Assays: Caspases are key executioners of apoptosis. Assays measuring caspase activation, such as those detecting cleaved caspase-3, caspase-7, or caspase-9 by Western blot or using fluorescent substrates, provide direct evidence of apoptotic pathway engagement aacrjournals.orgnih.govasm.orgmdpi.com. Mcl-1 inhibitors are expected to lead to the activation of initiator caspases (like caspase-9) and effector caspases (like caspase-3/7) as part of the intrinsic apoptotic pathway aacrjournals.orgnih.govasm.orgmdpi.com.
Cytochrome C Release Assays: Mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c from the mitochondria into the cytosol are critical events in the intrinsic apoptotic pathway, which is regulated by Mcl-1 aacrjournals.orgnih.govasm.orgdovepress.com. Assays measuring cytochrome c levels in the cytosol (e.g., by Western blot of cytosolic fractions) are used to confirm that an Mcl-1 inhibitor induces MOMP aacrjournals.orgnih.govasm.org. The release of cytochrome c triggers the formation of the apoptosome and caspase activation nih.gov.
These assays collectively provide a comprehensive picture of the apoptotic process initiated by Mcl-1 inhibition, confirming on-target activity and evaluating the potency of inhibitors in a cellular context researchgate.netaacrjournals.orgnih.govasm.orgmdpi.comdovepress.com.
Genetic Manipulation Techniques (e.g., siRNA Knockdown, Lentiviral Transduction, Gene Expression Profiling, Mutagenesis Studies)
Genetic manipulation techniques are vital for understanding the role of Mcl-1 in cell survival and validating the specificity of Mcl-1 inhibitors.
siRNA Knockdown: Small interfering RNA (siRNA) can be used to transiently reduce the expression of Mcl-1. Studies using siRNA knockdown of Mcl-1 have demonstrated that cancer cells dependent on Mcl-1 for survival undergo apoptosis upon its depletion aacrjournals.orgnih.govdovepress.comtandfonline.comhaematologica.org. This technique helps confirm that the cytotoxic effects observed with an inhibitor are indeed due to targeting Mcl-1 nih.govdovepress.comtandfonline.comhaematologica.org. siRNA knockdown can also be used to investigate the role of Mcl-1 in specific cellular processes or in conferring resistance to other therapies aacrjournals.orgnih.govtandfonline.comhaematologica.org.
Lentiviral Transduction: Lentiviral vectors can be used to deliver shRNA (short hairpin RNA) for stable knockdown of Mcl-1 or to overexpress Mcl-1 or other relevant proteins nih.govhaematologica.org. This allows for longer-term studies on the effects of altered Mcl-1 levels on cell survival, proliferation, and response to inhibitors nih.govhaematologica.org. Lentiviral transduction has been used to create cell lines with stable Mcl-1 knockdown to assess their sensitivity to Mcl-1 inhibitors and other drugs nih.govhaematologica.org.
Gene Expression Profiling: Analyzing changes in gene expression upon Mcl-1 inhibition or genetic manipulation can reveal affected pathways and identify potential biomarkers of response or resistance plos.org. Techniques like RNA sequencing can provide a global view of transcriptional changes plos.org. Gene expression profiling can also be used to compare the effects of Mcl-1 inhibition in different cell types or in response to combination therapies plos.org.
Mutagenesis Studies: Site-directed mutagenesis of Mcl-1 can be used to investigate the importance of specific amino acid residues for inhibitor binding or Mcl-1 function rsc.org. For example, mutagenesis studies have confirmed the role of certain Mcl-1 residues in interacting with inhibitors identified through NMR or crystallography rsc.org. Mutagenesis can also be used to create Mcl-1 variants that are resistant to degradation or have altered interactions with other proteins nih.gov.
These genetic techniques provide powerful tools to dissect the complex roles of Mcl-1 and validate the specific effects of Mcl-1 inhibitors.
In Vivo Xenograft Modeling for Preclinical Efficacy Evaluation
In vivo xenograft models are critical for evaluating the preclinical efficacy of Mcl-1 inhibitors in a living system. These models typically involve implanting human cancer cells into immunocompromised mice captortherapeutics.comaacrjournals.orgdovepress.comtandfonline.comacs.orgaacrjournals.orgaacrjournals.orgthno.orgaacrjournals.orgfrontiersin.org.
Mcl-1 inhibitors like S63845, AZD5991, and AMG176 have demonstrated significant anti-tumor activity as single agents in various xenograft models, including those derived from multiple myeloma, acute myeloid leukemia, lymphoma, and solid tumors like breast and lung cancer captortherapeutics.comdovepress.comtandfonline.comacs.orgaacrjournals.orgaacrjournals.orgaacrjournals.orgfrontiersin.org. Studies evaluate parameters such as tumor growth inhibition, tumor regression, and effects on survival captortherapeutics.comaacrjournals.orgdovepress.comtandfonline.comacs.orgaacrjournals.orgaacrjournals.orgaacrjournals.orgfrontiersin.org.
Xenograft models are also used to assess the efficacy of Mcl-1 inhibitors in combination with other therapeutic agents dovepress.comacs.orgaacrjournals.orgaacrjournals.orgfrontiersin.org. Combinations of Mcl-1 inhibitors with BCL-2 inhibitors like venetoclax (B612062) have shown synergistic activity in preclinical models, including those with acquired resistance to venetoclax dovepress.comacs.orgaacrjournals.orgaacrjournals.orgfrontiersin.org. For instance, the combination of AZD5991 with venetoclax exhibited enhanced anti-tumor activity in AML xenograft models aacrjournals.orgaacrjournals.org. Xenograft studies also provide insights into the pharmacokinetics and pharmacodynamics of the inhibitors in a physiological setting acs.orgaacrjournals.org. While genetic deletion of Mcl-1 can have significant effects, temporary pharmaceutical blockade in xenograft models has generally been well tolerated acs.org.
Data from xenograft studies provide essential preclinical evidence supporting the potential clinical translation of Mcl-1 inhibitors.
| Compound Name | PubChem CID |
| Mcl1-IN-26 | Not Found |
| BIM | Not Applicable (Protein) |
| NOXA | Not Applicable (Protein) |
| S63845 | 118733117 |
| AZD5991 | 118872327 |
| AMG176 | 136088825 |
| Venetoclax | 49848723 |
| ABT-737 | 11219201 |
| A-1210477 | 71571428 |
| UMI-77 | 5702162 |
| Maritoclax | 5389818 |
| ABT-263 (Navitoclax) | 9916397 |
| Bortezomib | 387465 |
| Docetaxel (B913) | 148124 |
| Topotecan (B1662842) | 60700 |
| Regorafenib | 11571762 |
| Cisplatin | 27678 |
| Doxorubicin | 31703 |
| Etoposide | 33423 |
| Taxol (Paclitaxel) | 36314 |
| Vincristine | 5978 |
| Gemcitabine | 60750 |
| Erlotinib | 176322 |
| UMI-59 | 5702161 |
| MIM1 | 46003564 |
| KS18 | Not Found |
| A-1155463 | 56939062 |
| VU661013 | 71669480 |
| Dinaciclib | 24895323 |
| Q-VD-OPh | 443641 |
| PUMA | Not Applicable (Protein) |
| BAX | Not Applicable (Protein) |
| BAK | Not Applicable (Protein) |
| BCL-2 | Not Applicable (Protein) |
| BCL-XL | Not Applicable (Protein) |
| BCL-W | Not Applicable (Protein) |
| BFL-1/A1 | Not Applicable (Protein) |
| BID | Not Applicable (Protein) |
| BAD | Not Applicable (Protein) |
| BMF | Not Applicable (Protein) |
| USP9x | Not Applicable (Protein) |
| Mule | Not Applicable (Protein) |
| CHK1 | Not Applicable (Protein) |
| IEX-1 | Not Applicable (Protein) |
| Ku | Not Applicable (Protein) |
| STAT-3 | Not Applicable (Protein) |
Future Research Directions in Mcl1 in 26 and Mcl 1 Inhibition
Elucidating Undiscovered Mcl-1 Functions Beyond Canonical Apoptosis Regulation
While Mcl-1's primary role as an anti-apoptotic protein is well-established, emerging research highlights its involvement in various non-apoptotic cellular processes. Future studies aim to fully elucidate these diverse functions, which could reveal new therapeutic opportunities and potential off-target effects of Mcl-1 inhibitors. Beyond sequestering pro-apoptotic proteins like BAX and BAK to prevent mitochondrial outer membrane permeabilization, Mcl-1 has been implicated in regulating cell cycle progression, DNA damage response, autophagy, calcium handling, and mitochondrial quality control. uni-plovdiv.bgrcsb.org
For instance, Mcl-1 has been shown to modulate cell cycle entry and progression by interacting with proteins such as p18 and PCNA, and a nuclear isoform, snMCL1, can bind to CDK1, influencing mitotic completion. uni-plovdiv.bg Mcl-1 also plays a role in inhibiting chemotherapy-induced senescence, a function that appears to be independent of its anti-apoptotic activity and mediated through a distinct domain. researchgate.netuni-konstanz.de Further research is needed to identify this specific domain and develop inhibitors that can target this anti-senescence function, potentially broadening the therapeutic impact of Mcl-1 inhibition. researchgate.net The role of Mcl-1 in regulating autophagy is complex and context-dependent, and it has also been shown to inhibit mitophagy. Understanding these non-apoptotic roles is crucial for a comprehensive understanding of Mcl-1 biology and for developing inhibitors with improved specificity and efficacy. uni-plovdiv.bgrcsb.org
Development of Novel Therapeutic Modalities for Mcl-1 (e.g., Proteolysis-Targeting Chimeras - PROTACs)
The development of small molecule inhibitors targeting the BH3 binding groove of Mcl-1 has faced challenges, including achieving sufficient potency and selectivity, as well as managing dose-limiting toxicities like cardiotoxicity observed in some clinical trials. ijper.orggenecards.orgrcsb.org These challenges are driving the exploration of novel therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This approach offers several potential advantages over traditional occupancy-based inhibitors, including the possibility of achieving catalytic degradation (where a single PROTAC molecule can lead to the degradation of multiple target proteins) and potentially overcoming resistance mechanisms associated with high protein expression levels. Research is ongoing to develop potent and selective Mcl-1-targeting PROTACs. Studies have shown that PROTACs can effectively induce Mcl-1 ubiquitination and degradation, leading to lethality in Mcl-1-dependent cells, and can be more potent than some occupancy-based inhibitors. The use of degraders like PROTACs is also being explored as a strategy to potentially avoid the cardiotoxicity seen with some Mcl-1 inhibitors, which is believed to be linked to the accumulation of stabilized Mcl-1 protein in cardiac cells. rcsb.org
Strategies for Addressing Potential Off-Target Effects and Enhancing Cellular Delivery of Mcl-1 Inhibitors
Ensuring the specificity of Mcl-1 inhibitors and optimizing their delivery to target cells are critical areas of future research. Off-target effects can lead to unwanted toxicities, such as the cardiotoxicity observed with some Mcl-1 inhibitors. genecards.orgrcsb.org Strategies to address this include the rational design of more selective compounds and the development of novel delivery systems.
Research into the structural basis of Mcl-1 interactions and the differences compared to other anti-apoptotic Bcl-2 family members (like Bcl-2 and Bcl-xL) is key to designing highly selective inhibitors. Furthermore, understanding the mechanisms underlying off-target toxicities, such as the potential impact of Mcl-1 inhibition on mitochondrial function in non-cancerous cells like cardiomyocytes, is crucial for developing safer therapeutic agents. rcsb.org
Enhancing the cellular delivery of Mcl-1 inhibitors, particularly for compounds with poor physicochemical properties or low membrane permeability, is another important area. Novel formulation strategies and delivery vehicles, such as nanoparticles or conjugated systems, are being investigated to improve the intracellular concentration of inhibitors in cancer cells while minimizing exposure to healthy tissues. Tissue-activated drug delivery, where the therapeutic agent is released specifically at the site of pathology based on disease-specific enzymes, is also being explored for Mcl-1 inhibitors.
Exploring Mcl-1 Inhibition in Non-Oncological Pathologies (e.g., Viral Infections)
While Mcl-1 inhibition is primarily investigated in the context of cancer therapy, its role in regulating cell survival suggests potential applications in other diseases where dysregulated apoptosis is involved. Emerging research highlights the significance of Mcl-1 in the context of viral infections.
Viruses often manipulate host cell apoptotic pathways to facilitate their replication and dissemination. Mcl-1 is a host factor that can be targeted or modulated by viruses to promote the survival of infected cells, thereby supporting the viral life cycle. Research is exploring the intricate interplay between viral infections and Mcl-1 expression and function. Understanding how different viruses utilize or affect Mcl-1 could lead to the development of Mcl-1 inhibitors or modulators as novel antiviral strategies, either alone or in combination with existing antiviral agents. genecards.org This represents a promising, albeit less explored, area for Mcl-1-targeted therapies.
Investigating the Interplay of Mcl-1 with Cellular Metabolism (e.g., Glycolysis, Oxidative Phosphorylation)
Beyond its direct role in apoptosis, Mcl-1 is increasingly recognized for its influence on cellular metabolism, a critical hallmark of cancer. Future research aims to fully understand how Mcl-1 interacts with metabolic pathways, such as glycolysis and oxidative phosphorylation, and how targeting these interactions could enhance the efficacy of Mcl-1 inhibitors.
Mcl-1 has been shown to interact with key metabolic enzymes like Hexokinase 2 (HK2) at the mitochondria, influencing glucose metabolism and oxidative phosphorylation. This interaction can stimulate glycolysis and may also play a scaffolding role that stabilizes Mcl-1. Studies in acute myeloid leukemia (AML) cells, which often exhibit high dependency on glycolysis and oxidative phosphorylation, have demonstrated that Mcl-1 regulates cellular bioenergetics and carbohydrate metabolism. Inhibition of Mcl-1 can suppress these metabolic pathways and enhance sensitivity to other therapies like BCL-2 inhibitors. Furthermore, Mcl-1 has been linked to the regulation of fatty acid oxidation, rendering some Mcl-1-driven cancer cells susceptible to FAO inhibitors. rcsb.org Investigating these metabolic dependencies and the role of Mcl-1 in metabolic reprogramming could lead to the development of rational combination therapies targeting both Mcl-1 and specific metabolic pathways.
Understanding the Role and Therapeutic Exploitation of Mcl-1 Splicing Variants
The Mcl-1 gene undergoes alternative splicing, producing different protein isoforms with distinct functions. The full-length Mcl-1 (Mcl-1L) is the primary anti-apoptotic form, while shorter variants like Mcl-1S and Mcl-1ES exhibit pro-apoptotic activity. uni-konstanz.de Understanding the balance and regulation of these splicing variants is a key area for future therapeutic exploitation. uni-konstanz.de
Q & A
Q. What experimental methods are recommended to validate the specificity of Mcl1-IN-26 for Mcl1 over other Bcl-2 family proteins?
To confirm specificity, researchers should employ:
- Competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) comparing this compound’s affinity for Mcl1 versus Bcl-xL or Bcl-2 .
- CRISPR/Cas9 knockout models of Mcl1 in cancer cells to assess whether cytotoxic effects are abolished .
- Structural validation via co-crystallography or molecular dynamics simulations to map binding interactions .
Q. What are the established protocols for assessing the apoptotic efficacy of this compound in vitro?
Standard assays include:
Q. Which structural features of this compound contribute to its binding affinity, and how are these validated computationally?
Key features (e.g., hydrophobic moieties, hydrogen-bond donors) are analyzed via:
- Structure-activity relationship (SAR) studies comparing analogs with modified functional groups .
- Molecular docking against Mcl1’s hydrophobic groove (PDB ID: 4WMR) .
- Free-energy perturbation (FEP) calculations to predict binding energy changes .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values of this compound across different cancer cell lines?
Contradictions arise due to:
- Cell line heterogeneity (e.g., Mcl1 dependency, genetic background). Validate using isogenic models or primary cells .
- Assay variability (e.g., incubation time, serum concentration). Standardize protocols per NIH guidelines .
- Data normalization : Include positive controls (e.g., ABT-199 for Bcl-2 inhibition) and report normalized viability metrics .
Q. What strategies are effective in overcoming off-target effects observed in this compound during in vivo studies?
Mitigation approaches include:
Q. How should researchers design experiments to evaluate synergistic effects between this compound and conventional chemotherapeutics?
Use combinatorial dose-response matrices analyzed via:
- Chou-Talalay’s combination index (CI) method to quantify synergy (CI < 1) .
- Isobologram analysis to visualize additive vs. synergistic interactions .
- Mechanistic validation (e.g., Western blotting for PARP cleavage) to confirm apoptosis enhancement .
Hypothetical Data Analysis Plan (Example)
Key Considerations for Experimental Design
- Reproducibility : Document all protocols in Supplementary Materials , including reagent lot numbers and instrument calibration details .
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, detailing sample size justification and randomization .
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
